Fellutamide A
Description
Fellutamide A is a fungal-derived lipopeptide aldehyde belonging to the fellutamide family (Fellutamides A–F), initially isolated from Penicillium fellutanum found in marine environments . Structurally, it shares a conserved peptide backbone with other family members but differs in the length of its N-terminal β-hydroxy fatty acyl chain and C-terminal modifications . Like its analogs, this compound is a potent proteasome inhibitor, targeting the ubiquitin–proteasome system (UPS), which regulates protein degradation in eukaryotic cells.
Properties
CAS No. |
138682-08-3 |
|---|---|
Molecular Formula |
C27H49N5O8 |
Molecular Weight |
571.7 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-N-(4-methyl-1-oxopentan-2-yl)pentanediamide |
InChI |
InChI=1S/C27H49N5O8/c1-4-5-6-7-8-9-10-11-19(34)13-24(38)31-20(14-22(28)36)26(39)32-25(21(35)15-23(29)37)27(40)30-18(16-33)12-17(2)3/h16-21,25,34-35H,4-15H2,1-3H3,(H2,28,36)(H2,29,37)(H,30,40)(H,31,38)(H,32,39)/t18?,19-,20+,21-,25+/m1/s1 |
InChI Key |
XWNYAGCDJNGJCO-NCKDWAQUSA-N |
SMILES |
CCCCCCCCCC(CC(=O)NC(CC(=O)N)C(=O)NC(C(CC(=O)N)O)C(=O)NC(CC(C)C)C=O)O |
Isomeric SMILES |
CCCCCCCCC[C@H](CC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](CC(=O)N)O)C(=O)NC(CC(C)C)C=O)O |
Canonical SMILES |
CCCCCCCCCC(CC(=O)NC(CC(=O)N)C(=O)NC(C(CC(=O)N)O)C(=O)NC(CC(C)C)C=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
NXL |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3-hydroxy-1-oxododecyl)asparaginyl-(3-hydroxy)glutaminyl-leucinal (3-OH-1-oxododecyl)Asn-(3-OH)Gln-Leu-CHO fellutamide A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Fellutamide Family Members
2.2 Proteasome Inhibition Mechanisms
Fellutamides inhibit proteasomes by forming a hemiacetal bond between their aldehyde group and the catalytic Thr1γ-oxygen of proteasomal β-subunits. However, their specificity and kinetics vary:
- Fellutamide B: Human proteasome: Inhibits β5 (chymotrypsin-like) activity with IC50 = 9.4 ± 2.5 nM, following a two-step binding mechanism (Ki = 11.5 nM, Ki* = 0.93 nM) . Structural basis: The β-hydroxy fatty tail binds a hydrophobic groove in β6, enhancing stability .
- This compound: Limited kinetic data, but presumed to share a similar mechanism due to structural homology. Its shorter acyl chain may reduce binding stability compared to B .
- Fellutamides D/E : Inhibit C. albicans proteasome with IC50 = 0.2 µg/mL (D) and 0.33–0.34 µM (E), disrupting fungal growth .
Table 2: Proteasome Inhibition Profiles
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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